4-fluoro-N-(3-hydroxypropyl)benzamide

Description

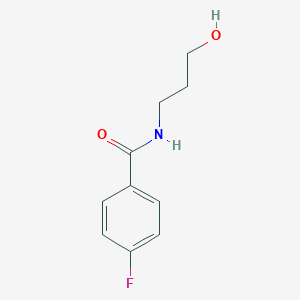

4-Fluoro-N-(3-hydroxypropyl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzene ring and a 3-hydroxypropyl group attached to the amide nitrogen. Its synthesis typically involves coupling reactions using reagents like HBTU or EDC•HCl, as seen in analogous benzamide syntheses .

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

4-fluoro-N-(3-hydroxypropyl)benzamide |

InChI |

InChI=1S/C10H12FNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14) |

InChI Key |

UKKYPWNPLOWURZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCCCO)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position: Para-Fluoro vs. Meta/Ortho Derivatives

- 4-Fluoro-N-(2-Piperidin-1-ylphenyl)benzamide (CID890517) : This analog retains the para-fluoro benzamide core but replaces the hydroxypropyl with a piperidine-containing phenyl group. Studies show that para-fluoro substitution is critical for EP2 receptor potentiation, as meta- or ortho-fluoro variants (e.g., TG6–127-1, TG6–127-2) exhibit reduced activity .

- 3-Fluoro-N-(1-Phenylpropyl)benzamide (3m) : The meta-fluoro substitution in this compound resulted in a modest synthesis yield (41%) compared to para-substituted analogs, suggesting electronic or steric challenges during synthesis .

Key Insight : The para-fluoro configuration optimizes receptor binding and synthetic efficiency, likely due to favorable dipole interactions and steric accessibility.

Nitrogen Substituent Variations

- N-(3-Hydroxypropyl)Benzamide (2r-a) : Lacking the para-fluoro group, this compound demonstrates the importance of fluorine in biological activity. Fluorine’s electronegativity enhances binding affinity in receptor interactions, as seen in EP2 receptor studies .

Key Insight : The 3-hydroxypropyl substituent balances hydrophilicity and stability, while fluorine enhances target engagement.

Heterocyclic vs. Aliphatic Side Chains

- CID2340325 (2-Methyl-N-(2-Piperidin-1-ylphenyl)Benzamide) : Replacing fluorine with a methyl group reduces EP2 receptor activity, highlighting fluorine’s unique electronic contributions .

- Piperazine/Morpholine Derivatives (TG6–264, TG6–268) : Substituting piperidine with piperazine or morpholine abolishes EP2 activity, emphasizing the necessity of the piperidine moiety in this structural class .

Key Insight : The hydroxypropyl group in 4-fluoro-N-(3-hydroxypropyl)benzamide offers a flexible aliphatic chain that avoids the steric constraints of rigid heterocycles.

Spectral and Physical Property Comparisons

- IR Spectroscopy: All benzamide derivatives exhibit characteristic C=O stretches (~1647 cm⁻¹), but substituents shift peaks. For example, the hydroxyl group in this compound introduces a broad O-H stretch (~3300–3400 cm⁻¹), absent in non-hydroxylated analogs .

- Melting Points : 4-Fluoro-N-(4-hydrazinecarbonylphenyl)benzamide (4b) has a melting point of 70% (exact value unspecified), while hydroxypropyl derivatives may show higher melting points due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.